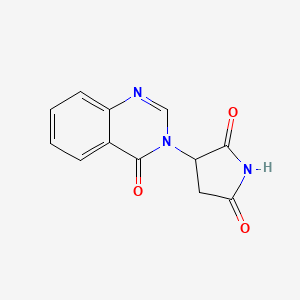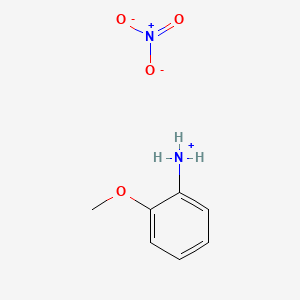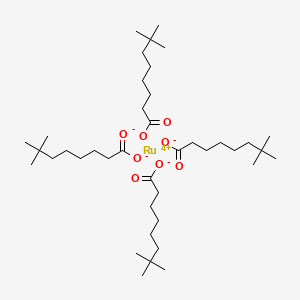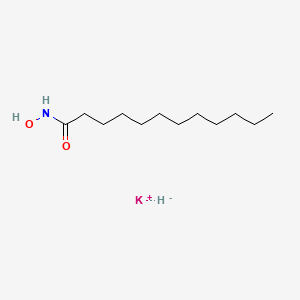
3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione is a heterocyclic compound that features a quinazolinone core fused with a pyrrolidinedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of inflammatory mediators and modulation of pain receptors .
Comparison with Similar Compounds
Similar Compounds
3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanenitrile: Similar in structure but with a nitrile group instead of the pyrrolidinedione moiety.
4-oxo-3,4-dihydroquinazoline derivatives: These compounds share the quinazolinone core but differ in their substituents, leading to varied biological activities.
Uniqueness
3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione is unique due to its combination of the quinazolinone and pyrrolidinedione moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
39133-13-6 |
|---|---|
Molecular Formula |
C12H9N3O3 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
3-(4-oxoquinazolin-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H9N3O3/c16-10-5-9(11(17)14-10)15-6-13-8-4-2-1-3-7(8)12(15)18/h1-4,6,9H,5H2,(H,14,16,17) |
InChI Key |
XDGWXSWNBMJKKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















